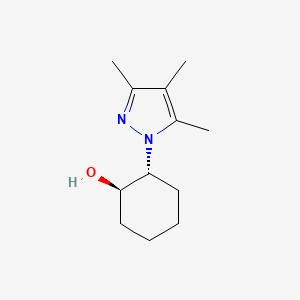![molecular formula C9H19N3O B6627932 N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that is widely used in scientific research. It was first synthesized in Russia in the early 1990s and has since gained popularity due to its cognitive-enhancing effects.
作用機序
The exact mechanism of action of Noopept is not well understood. However, it is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for learning and memory. Noopept also modulates the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Noopept also reduces oxidative stress and inflammation in the brain, which can contribute to cognitive decline.
実験室実験の利点と制限
One of the main advantages of using Noopept in lab experiments is its ability to enhance cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation of using Noopept is that its effects may not be directly comparable to those of other cognitive enhancers, as it has a unique mechanism of action.
将来の方向性
There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, Noopept could be investigated for its effects on other cognitive processes, such as decision-making and creativity. Finally, further studies could explore the safety and long-term effects of Noopept use in humans.
Conclusion
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide, or Noopept, is a synthetic nootropic drug that has gained popularity due to its cognitive-enhancing effects. Its mechanism of action involves increasing the availability of acetylcholine and modulating glutamate receptors. Noopept has been extensively studied for its cognitive-enhancing effects and potential use in the treatment of neurodegenerative diseases. While there are advantages to using Noopept in lab experiments, its effects may not be directly comparable to those of other cognitive enhancers. Future research should focus on exploring the potential therapeutic uses of Noopept and its effects on other cognitive processes.
合成法
The synthesis of Noopept involves the reaction of N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamideyl-L-prolylglycine ethyl ester with pyrrolidine. The resulting compound is then purified through recrystallization. The purity of the final product is typically greater than 99%.
科学的研究の応用
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, Noopept has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)5-12-4-3-9(6-12)11-8(2)13/h7,9H,3-6,10H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKSMRFRPNTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(C1)NC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)
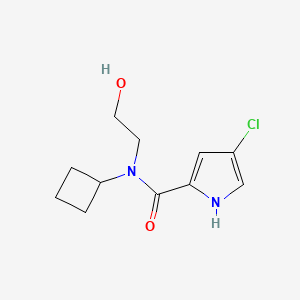
![2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B6627912.png)
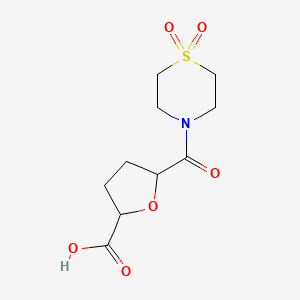
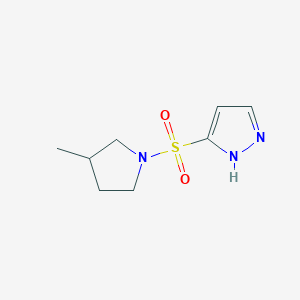
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
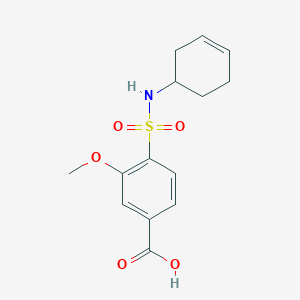
![4-[Cyclopropyl(prop-2-enyl)sulfamoyl]-3-methoxybenzoic acid](/img/structure/B6627934.png)
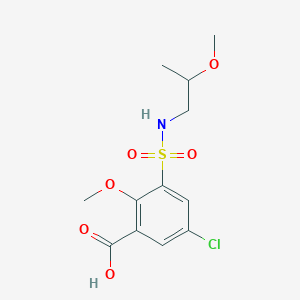
![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)
![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)
